molecular formula C16H18Cl2N2O B11688887 N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B11688887
M. Wt: 325.2 g/mol
InChI Key: BXDUFOVLBLHOAX-DJKKODMXSA-N
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Description

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is a Schiff base derivative characterized by a bicyclo[4.1.0]heptane core fused with a carbohydrazide moiety and a 2,4-dichlorophenyl substituent. The bicyclic framework imparts structural rigidity, influencing spatial orientation and interactions with biological targets. The electron-withdrawing chlorine atoms enhance lipophilicity and may improve membrane permeability, making this compound a candidate for pharmacological applications such as enzyme inhibition or antimicrobial activity .

Properties

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C16H18Cl2N2O/c1-16-7-3-2-4-12(16)14(16)15(21)20-19-9-10-5-6-11(17)8-13(10)18/h5-6,8-9,12,14H,2-4,7H2,1H3,(H,20,21)/b19-9+

InChI Key

BXDUFOVLBLHOAX-DJKKODMXSA-N

Isomeric SMILES

CC12CCCCC1C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC12CCCCC1C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound :
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
Bicyclo[4.1.0]heptane 2,4-Dichlorophenyl, carbohydrazide ~316.4 (estimated) Rigid bicyclic core; high lipophilicity; potential enzyme inhibition Anticancer, antimicrobial
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide Bicyclo[4.1.0]heptane 2,5-Dimethoxyphenyl, carbohydrazide 316.4 Electron-donating methoxy groups; π-π interactions Coordination chemistry, anti-inflammatory
N'-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide Bicyclo[4.1.0]heptane 4-Cyanophenyl, carbohydrazide 252.31 Strong electron-withdrawing cyano group; enhanced reactivity Material science, drug precursors
N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide Pyridine 2,4-Dichlorophenyl, carbohydrazide 294.13 Planar pyridine ring; azomethine linkage Enzyme inhibition, optical materials
N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide Benzene 2,4-Dichlorophenyl, sulfonohydrazide N/A Sulfonamide group; high solubility in polar solvents Antimicrobial, enzyme inhibition

Key Findings from Comparative Analysis

Structural and Electronic Differences
  • Bicyclic vs.
  • Substituent Effects: 2,4-Dichlorophenyl: Enhances lipophilicity and electron withdrawal, favoring interactions with hydrophobic enzyme pockets . Methoxy vs. Cyano Groups: Methoxy derivatives (e.g., ) engage in hydrogen bonding, while cyano groups () increase electrophilicity, altering reaction pathways .

Biological Activity

Chemical Structure

The compound features a bicyclic structure with a hydrazone linkage, which is critical for its biological activity. The presence of the 2,4-dichlorophenyl group is significant as halogenated phenyl rings often enhance the lipophilicity and biological interactions of organic compounds.

Synthesis

The synthesis of this compound typically involves the condensation reaction between a hydrazide and an aldehyde. The specific synthetic route may vary based on the desired substituents on the bicyclic framework. For instance, the synthesis can be illustrated as follows:

  • Starting Materials : Bicyclo[4.1.0]heptane derivatives and 2,4-dichlorobenzaldehyde.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or methanol.
  • Purification : The crude product can be purified using recrystallization techniques.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide as anticancer agents. For example, derivatives featuring similar hydrazone linkages have demonstrated cytotoxic effects against various cancer cell lines.

Key Findings

  • Cytotoxicity : Compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation and disruption of cellular signaling pathways .

Case Studies

  • Study on Hydrazone Derivatives : A study evaluated various hydrazone derivatives for their anticancer properties. Compounds with 2-OH substituents exhibited strong cytotoxicity with IC50 values ranging from 0.56 to 0.83 µM .
  • Caspase Activation Assays : In assays measuring caspase activity, certain derivatives activated caspases significantly more than standard agents, indicating their potential to induce programmed cell death effectively .

Comparative Biological Data

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
4d0.011SW620 (Colon Cancer)Caspase activation
4f0.001PC-3 (Prostate Cancer)Induction of apoptosis
N'-[(E)-...]TBDNCI-H23 (Lung Cancer)Potentially similar to above

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